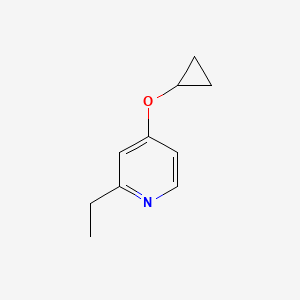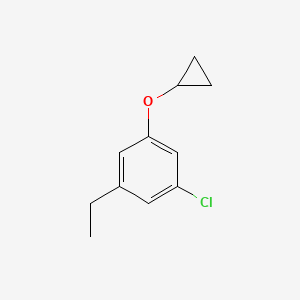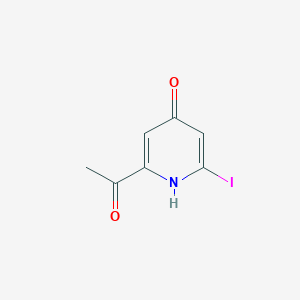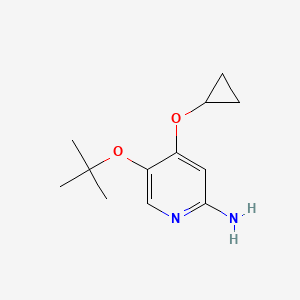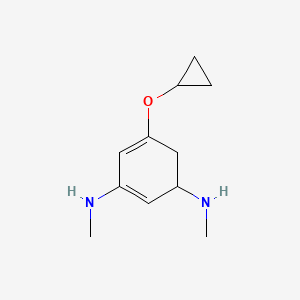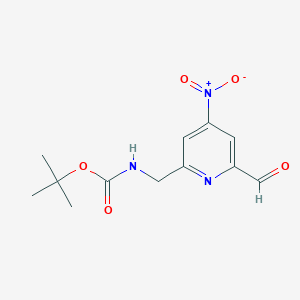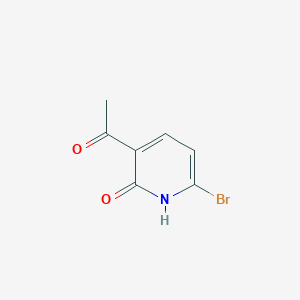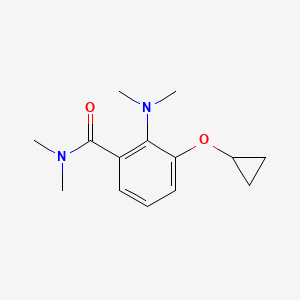
2-Acetyl-6-bromoisonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-6-bromoisonicotinaldehyde is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of an acetyl group at the 2-position and a bromine atom at the 6-position of the isonicotinaldehyde ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-bromoisonicotinaldehyde typically involves the bromination of 2-acetylisonicotinaldehyde. One common method is the direct bromination using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually carried out at elevated temperatures to ensure complete bromination .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-6-bromoisonicotinaldehyde undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines.
Oxidation: Formation of 2-acetyl-6-bromoisonicotinic acid.
Reduction: Formation of 2-acetyl-6-bromoisonicotinalcohol.
Aplicaciones Científicas De Investigación
2-Acetyl-6-bromoisonicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-6-bromoisonicotinaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Acetyl-6-bromopyridine
- 2-Amino-6-bromopyridine
- 6-Bromo-2-pyridinecarboxaldehyde
Uniqueness
2-Acetyl-6-bromoisonicotinaldehyde is unique due to the presence of both an acetyl group and a bromine atom on the isonicotinaldehyde ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other bromopyridine derivatives .
Propiedades
Fórmula molecular |
C8H6BrNO2 |
|---|---|
Peso molecular |
228.04 g/mol |
Nombre IUPAC |
2-acetyl-6-bromopyridine-4-carbaldehyde |
InChI |
InChI=1S/C8H6BrNO2/c1-5(12)7-2-6(4-11)3-8(9)10-7/h2-4H,1H3 |
Clave InChI |
KPRFGVBCJXNLBZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CC(=C1)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


